molecular formula C7H10O3 B3190416 Ethyl 3-methyl-4-oxocrotonate CAS No. 41891-38-7

Ethyl 3-methyl-4-oxocrotonate

Cat. No.: B3190416
CAS No.: 41891-38-7
M. Wt: 142.15 g/mol
InChI Key: YLFXEUMFBVGYEL-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-methyl-4-oxocrotonate can be synthesized through various methods. One common method involves the condensation of ethyl acetoacetate with acetone in the presence of a base, followed by dehydration to yield the desired product . The reaction conditions typically include a temperature range of 0-5°C and a reaction time of several hours.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch processes. The reaction is carried out in stainless steel reactors equipped with temperature control systems to ensure optimal reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity level .

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-methyl-4-oxocrotonate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Ethyl 3-methyl-4-oxocrotonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 3-methyl-4-oxocrotonate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups such as the carbonyl and ethoxy groups. These functional groups allow the compound to act as a nucleophile or electrophile in different reaction pathways . The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Ethyl 3-methyl-4-oxocrotonate can be compared with other similar compounds such as:

These comparisons highlight the unique reactivity and versatility of this compound in various chemical reactions and applications.

Properties

CAS No.

41891-38-7

Molecular Formula

C7H10O3

Molecular Weight

142.15 g/mol

IUPAC Name

ethyl 3-methyl-4-oxobut-2-enoate

InChI

InChI=1S/C7H10O3/c1-3-10-7(9)4-6(2)5-8/h4-5H,3H2,1-2H3

InChI Key

YLFXEUMFBVGYEL-UHFFFAOYSA-N

SMILES

CCOC(=O)C=C(C)C=O

Isomeric SMILES

CCOC(=O)/C=C(\C)/C=O

Canonical SMILES

CCOC(=O)C=C(C)C=O

62054-49-3
41891-38-7

Pictograms

Corrosive; Irritant

Origin of Product

United States

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